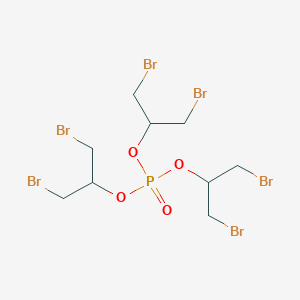
4-oxido-1H-quinoxalin-4-ium-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxido-1H-quinoxalin-4-ium-2-one is a heterocyclic compound that has been extensively studied due to its potential applications in scientific research. It is a quinoxaline derivative that contains an oxido group and a quaternary ammonium cation. The compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 4-oxido-1H-quinoxalin-4-ium-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in cancer cell growth or by scavenging free radicals and reactive oxygen species.
Biochemical And Physiological Effects
Studies have shown that 4-oxido-1H-quinoxalin-4-ium-2-one has several biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been found to have antibacterial properties, making it useful in the study of bacterial infections.
Advantages And Limitations For Lab Experiments
One advantage of 4-oxido-1H-quinoxalin-4-ium-2-one is that it can be easily synthesized using various methods. Additionally, the compound has several potential applications in scientific research, making it a useful tool for studying various diseases and biological processes. However, one limitation is that the compound may have toxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-oxido-1H-quinoxalin-4-ium-2-one. One direction is to further investigate its potential anti-cancer properties and its mechanism of action. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to determine the toxicity of the compound and its potential side effects. Finally, the synthesis of novel derivatives of 4-oxido-1H-quinoxalin-4-ium-2-one may lead to the discovery of compounds with improved properties and potential applications in scientific research.
Synthesis Methods
4-oxido-1H-quinoxalin-4-ium-2-one can be synthesized using several methods, including the reaction of 2-aminoquinoxaline with dimethyl sulfate in the presence of sodium hydroxide. Another method involves the reaction of 2-aminoquinoxaline with methyl iodide in the presence of potassium carbonate. The compound can also be synthesized using other quinoxaline derivatives as starting materials.
Scientific Research Applications
4-oxido-1H-quinoxalin-4-ium-2-one has been found to have several potential applications in scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. The compound has also been found to have antioxidant properties, which makes it useful in the study of oxidative stress and related diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
17508-35-9 |
|---|---|
Product Name |
4-oxido-1H-quinoxalin-4-ium-2-one |
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-oxido-1H-quinoxalin-4-ium-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-10(12)7-4-2-1-3-6(7)9-8/h1-5H,(H,9,11) |
InChI Key |
XNSYCGZYOOUZKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-] |
Other CAS RN |
17508-35-9 |
synonyms |
2(1H)-Quinoxalinone, 4-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















